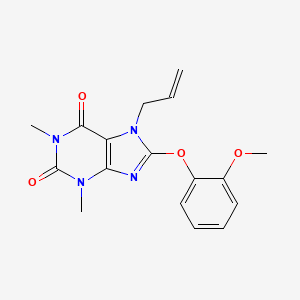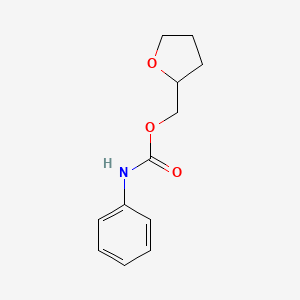![molecular formula C25H20FN3O2 B5158237 N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B5158237.png)
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide, also known as BCI-121, is a small molecule that has been studied extensively for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide is not fully understood, but it is thought to involve the binding of the compound to specific targets in cells or tissues. One proposed target is the beta-amyloid protein, which is involved in the formation of amyloid fibrils. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide has been found to bind to beta-amyloid and inhibit its aggregation, suggesting that it may have potential therapeutic applications for neurodegenerative diseases.
Biochemical and Physiological Effects
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide has been found to have various biochemical and physiological effects. In addition to its ability to bind to amyloid fibrils, it has also been found to inhibit the activity of certain enzymes, such as caspase-3 and -7, which are involved in apoptosis. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide has also been found to have anti-inflammatory effects and to inhibit the growth of certain cancer cells.
实验室实验的优点和局限性
One advantage of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide is its specificity for amyloid fibrils, which makes it a useful tool for the detection and monitoring of neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
未来方向
There are several future directions for the study of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide. One area of interest is its potential therapeutic applications for neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to fully understand its mechanism of action and to determine its efficacy and safety in animal and human studies. Another area of interest is its potential use as a tool for the detection and monitoring of cancer cells and other disease-associated proteins. Overall, N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide is a promising compound that has the potential to have a significant impact on scientific research and medicine.
合成方法
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide can be synthesized using a multi-step process. The first step involves the reaction of 4-tert-butylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminophenol to form the benzoxazole ring. The final step involves the reaction of the benzoxazole intermediate with 4-cyano-2-fluorobenzoyl chloride to form N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide.
科学研究应用
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide has been studied for its potential use in various scientific research applications. One area of interest is its use as a fluorescent probe for the detection of amyloid fibrils, which are associated with various neurodegenerative diseases. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide has been found to bind specifically to amyloid fibrils and emit fluorescence, making it a useful tool for the detection and monitoring of these diseases.
属性
IUPAC Name |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c1-25(2,3)17-7-5-16(6-8-17)24-29-21-13-18(9-11-22(21)31-24)28-23(30)19-10-4-15(14-27)12-20(19)26/h4-13H,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJMSDHOWGASSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=C(C=C4)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-nitro-N-[2,2,2-trichloro-1-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5158155.png)
![1-(4-methylbenzyl)-4-[6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B5158191.png)
![1-(2-phenylethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5158196.png)
![4-{[(dibutoxyphosphoryl)(2-hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B5158203.png)
![4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-N-isopropyl-4-oxobutanamide](/img/structure/B5158210.png)
![methyl 2-[(3,3,5,5,8a-pentamethyloctahydro-2H-chromen-2-yl)amino]benzoate](/img/structure/B5158214.png)

![N-(2-chlorophenyl)-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B5158221.png)
![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5158228.png)
![2,6-dimethyl-4-[1-(2-phenylethyl)-4-piperidinyl]morpholine](/img/structure/B5158232.png)

![N-benzyl-N-methyl-3-(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinyl)propanamide](/img/structure/B5158249.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B5158250.png)
![N-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5158254.png)